3-Bromo-2,4,6-trichlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4,6-trichlorophenol is an organic compound with the molecular formula C6H2BrCl3O. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring. This compound is known for its use in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-2,4,6-trichlorophenol can be synthesized through the bromination and chlorination of phenol. The process typically involves the following steps:
Chlorination: Phenol is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2,4,6-trichlorophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and bromination reactions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,4,6-trichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation to form quinones and reduction to form less halogenated phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Quinones are formed as major products.
Reduction: Less halogenated phenols are produced.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4,6-trichlorophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on microbial activity and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in pharmaceuticals due to its antimicrobial properties.
Industry: Utilized in the production of pesticides, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4,6-trichlorophenol involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorophenol: Similar in structure but lacks the bromine atom.
2,4,6-Tribromophenol: Contains bromine atoms instead of chlorine atoms.
4-Bromo-2,3,6-trichlorophenol: Another halogenated phenol with a different substitution pattern.
Uniqueness
3-Bromo-2,4,6-trichlorophenol is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical and biological properties. This unique structure makes it valuable in various applications, particularly in research and industrial settings .
Eigenschaften
CAS-Nummer |
85117-86-8 |
---|---|
Molekularformel |
C6H2BrCl3O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
3-bromo-2,4,6-trichlorophenol |
InChI |
InChI=1S/C6H2BrCl3O/c7-4-2(8)1-3(9)6(11)5(4)10/h1,11H |
InChI-Schlüssel |
WCSDJPCZARJMHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.